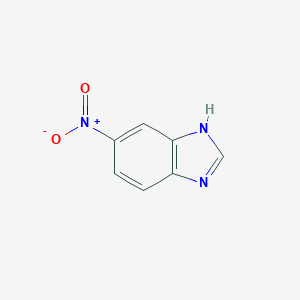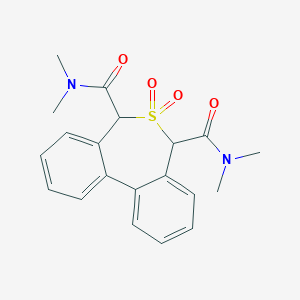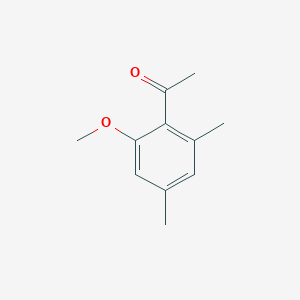
1-(2-Methoxy-4,6-dimethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-4,6-dimethylphenyl)ethanone, also known as p-methoxyacetophenone (PMA), is a chemical compound that belongs to the class of aromatic ketones. It is widely used in the field of organic synthesis due to its unique properties, including its strong odour and low melting point.
Mechanism Of Action
The mechanism of action of 1-(2-Methoxy-4,6-dimethylphenyl)ethanone is not well understood. However, it is believed that PMA acts as a nucleophile in organic reactions, particularly in the Friedel-Crafts acylation reaction. In this reaction, PMA acts as an electrophile and undergoes nucleophilic attack by the 2-methoxy-4,6-dimethylphenylmagnesium bromide.
Biochemical And Physiological Effects
1-(2-Methoxy-4,6-dimethylphenyl)ethanone has not been extensively studied for its biochemical and physiological effects. However, it has been reported that PMA exhibits anti-inflammatory and analgesic properties in animal studies. Additionally, PMA has been shown to have antioxidant and antimicrobial properties.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(2-Methoxy-4,6-dimethylphenyl)ethanone in lab experiments include its low cost, easy availability, and high purity. Additionally, PMA can be easily synthesized using simple laboratory techniques. However, the limitations of using PMA in lab experiments include its strong odour, which can cause discomfort to researchers, and its potential toxicity.
Future Directions
There are several future directions for the use of 1-(2-Methoxy-4,6-dimethylphenyl)ethanone in scientific research. One potential direction is the synthesis of novel heterocyclic compounds using PMA as a precursor. Additionally, further studies are needed to investigate the biochemical and physiological effects of PMA in more detail. Finally, the development of new synthesis methods for PMA could lead to improved yields and purity of the compound.
Synthesis Methods
The synthesis of 1-(2-Methoxy-4,6-dimethylphenyl)ethanone can be achieved through several methods, including the Friedel-Crafts acylation reaction, the Claisen condensation reaction, and the Grignard reaction. Among these methods, the Friedel-Crafts acylation reaction is the most commonly used method for the synthesis of PMA. This method involves the reaction of 2-methoxy-4,6-dimethylphenylmagnesium bromide with ethanoyl chloride in the presence of aluminium chloride as a catalyst.
Scientific Research Applications
1-(2-Methoxy-4,6-dimethylphenyl)ethanone has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. PMA is also used as a flavouring agent in the food industry. Additionally, PMA has been used as a precursor for the synthesis of various heterocyclic compounds, which have potential applications in the field of medicinal chemistry.
properties
CAS RN |
21009-92-7 |
|---|---|
Product Name |
1-(2-Methoxy-4,6-dimethylphenyl)ethanone |
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(2-methoxy-4,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-7-5-8(2)11(9(3)12)10(6-7)13-4/h5-6H,1-4H3 |
InChI Key |
LQNUZJNWPUSUMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)C)C |
Other CAS RN |
21009-92-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)
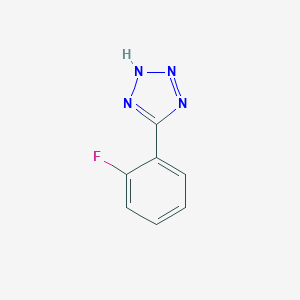
![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
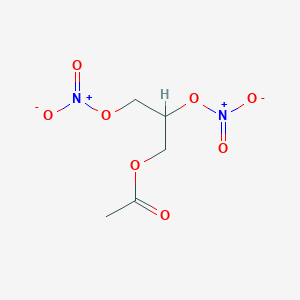
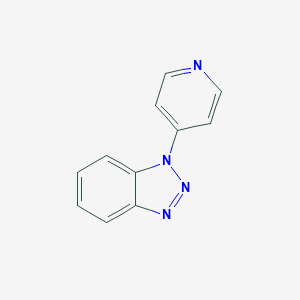
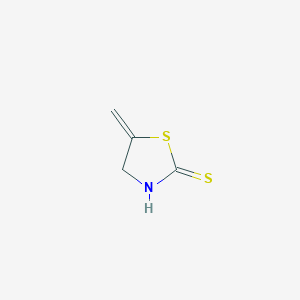
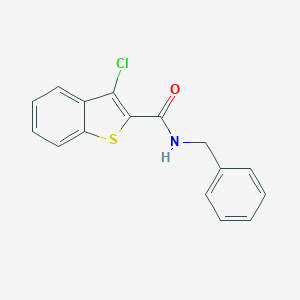
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
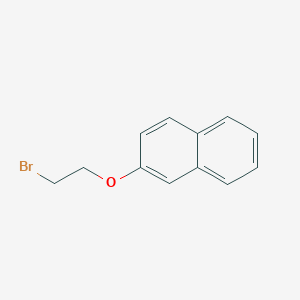
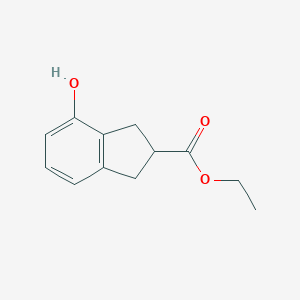
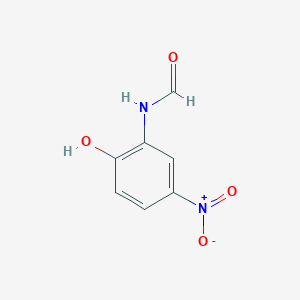
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
